4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
Brand Name: Vulcanchem
CAS No.: 1357476-67-5
VCID: VC2567505
InChI: InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3
SMILES: CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F
Molecular Formula: C9H9BrF3N
Molecular Weight: 268.07 g/mol

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

CAS No.: 1357476-67-5

Cat. No.: VC2567505

Molecular Formula: C9H9BrF3N

Molecular Weight: 268.07 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine - 1357476-67-5

Specification

CAS No. 1357476-67-5
Molecular Formula C9H9BrF3N
Molecular Weight 268.07 g/mol
IUPAC Name 4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Standard InChI InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3
Standard InChI Key XAQNICQGPIHIIH-UHFFFAOYSA-N
SMILES CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F
Canonical SMILES CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F

Introduction

Chemical Identity and Structure

Basic Information

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is a substituted pyridine with a bromine atom at the 4-position and a trifluoromethylated isopropyl group at the 2-position. This unique structural arrangement contributes to its distinctive chemical properties and applications in synthetic chemistry.

Identification Data

The compound can be identified through various standard chemical identifiers, as presented in Table 1:

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1357476-67-5
Molecular FormulaC₉H₉BrF₃N
Molecular Weight268.07 g/mol
IUPAC Name4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
InChIInChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3
InChIKeyXAQNICQGPIHIIH-UHFFFAOYSA-N
SMILESCC(C)(C1=NC=CC(Br)=C1)C(F)(F)F

The compound has several common synonyms in scientific literature and commercial catalogs, including:

  • 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine

  • 4-Bromo-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine

  • Pyridine, 4-bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)-

Physical and Chemical Properties

Physical Properties

The compound exhibits specific physical characteristics that are important for handling, storage, and application purposes. Key physical properties are summarized in Table 2:

Table 2: Physical Properties

PropertyValueSource
Physical StateLight yellow oil
Density1.473±0.06 g/cm³ (predicted)
Alternative Density1.5±0.1 g/cm³
Boiling Point209.3±40.0°C at 760 mmHg
Flash Point80.4±27.3°C
Vapor Pressure0.3±0.4 mmHg at 25°C
Refractive Index1.471

Chemical Properties

The chemical behavior of this compound is influenced by its structural features, particularly the electron-withdrawing trifluoromethyl group and the reactive bromine substituent:

Table 3: Chemical Properties

PropertyValueNote
pKa2.29±0.10 (predicted)
LogP2.39Indicates moderate lipophilicity
ReactivityReactive at bromine positionSuitable for cross-coupling reactions
StabilityModerateRequires specific storage conditions

The bromine atom at the 4-position makes this compound particularly valuable as a building block for various chemical transformations, including cross-coupling reactions that are common in pharmaceutical synthesis .

Synthesis Methods

Standard Synthetic Route

The synthesis of 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine has been documented in the literature. One established method involves bromination of the corresponding non-brominated pyridine derivative:

To a solution of the starting material (8.7 g, 42.40 mmol, 1 eq) in 1,2-dichloroethane (90 mL), phosphorus(V) oxybromide (18.23 g, 63.60 mmol, 6.47 mL, 1.5 eq) is added. The mixture is stirred at 80°C for 4 hours. If the reaction is incomplete (monitored by TLC using petroleum ether: ethyl acetate: ethanol = 4:3:1), additional phosphorus(V) oxybromide (6.08 g, 21.20 mmol, 2.16 mL, 0.5 eq) is added, and the mixture is stirred for another 3 hours at 80°C .

After completion, the reaction mixture is carefully poured into ice-saturated sodium bicarbonate solution (300 mL), and the pH is adjusted to 7-8. The product is extracted with ethyl acetate (3 × 100 mL), and the combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. Purification by column chromatography (SiO₂, petroleum ether: ethyl acetate = 1:0 to 50:11) yields the target compound as a light yellow oil (8.5 g, 31.71 mmol, 67.37% yield, 100% purity) .

Synthetic Significance

This synthetic approach demonstrates the compound's role as an intermediate in pharmaceutical and organic chemistry. The controlled bromination and isolation procedures highlight the importance of precise reaction conditions in obtaining high-purity material for further applications .

Applications and Uses

Research and Development Applications

4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine serves as a valuable building block in organic synthesis and medicinal chemistry research. Its primary applications include:

  • Intermediate in the synthesis of more complex heterocyclic compounds

  • Building block for pharmaceutical active ingredients

  • Precursor for materials science applications

Pharmaceutical Relevance

Hazard TypeCategoryHazard Statement
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation

The compound carries the signal word "Warning" according to GHS labeling requirements .

Structural Relationships

Similar Compounds

Several compounds with structural similarity to 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine have been identified in chemical databases. These analogs provide valuable comparative information and potential alternative synthetic pathways:

Table 5: Structurally Related Compounds

CompoundCAS NumberSimilarity IndexKey Difference
4-bromo-2-(1-(trifluoromethyl)cyclobutyl)pyridine1395492-65-50.93Cyclobutyl vs. dimethyl group
4-Bromo-6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-ol1801439-27-90.83Additional hydroxyl group, different substitution position
5-Bromo-2-(2,2,2-trifluoroethyl)pyridine1335050-19-50.81Different bromine position, ethyl vs. isopropyl
4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine1378865-93-00.81Methyl vs. bromine at 4-position

These related structures may offer alternative reactivity profiles while maintaining key structural elements of the parent compound .

Comparison with 4-Bromo-2-(trifluoromethyl)pyridine

A particularly noteworthy comparison can be made with 4-Bromo-2-(trifluoromethyl)pyridine (CAS: 887583-90-6), which represents a simplified analog lacking the dimethyl group:

Table 6: Comparison with 4-Bromo-2-(trifluoromethyl)pyridine

Property4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine4-Bromo-2-(trifluoromethyl)pyridine
Molecular FormulaC₉H₉BrF₃NC₆H₃BrF₃N
Molecular Weight268.07 g/mol226.00 g/mol
Key Structural DifferenceContains dimethyl group between pyridine and CF₃Direct attachment of CF₃ to pyridine ring
ReactivityPotentially less reactive at 2-positionMore reactive at 2-position

This comparison highlights how the additional dimethyl group in 4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine may influence its physical properties, reactivity, and pharmaceutical applications .

Research Applications

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